LogP 4.43 vs. 0.80: ~300-Fold Lipophilicity Advantage Over the Free Acid Form Dictates Organic-Phase Solubility and Handling
The dicyclohexylammonium (DCHA) salt of Alloc-Pro-OH (CAS 110637-45-1) exhibits a calculated LogP of 4.42820, compared to a LogP of 0.79590 for the free acid form (Alloc-L-proline, CAS 110637-44-0) . This ~3.63 log-unit increase represents an approximately 300-fold higher lipophilicity, translating to substantially greater solubility in organic solvents commonly employed in peptide coupling (e.g., DMF, DCM, ethyl acetate) and enabling more homogeneous reaction mixtures during solution-phase syntheses .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) as a measure of lipophilicity |
|---|---|
| Target Compound Data | LogP = 4.42820 (Alloc-Pro-OH·DCHA salt, CAS 110637-45-1) |
| Comparator Or Baseline | LogP = 0.79590 (Alloc-L-proline free acid, CAS 110637-44-0) |
| Quantified Difference | ΔLogP = +3.63 (~300-fold higher lipophilicity for the DCHA salt) |
| Conditions | Computational prediction based on molecular structure (PSA and topological polar surface area data from Chemsrc database) |
Why This Matters
A ~300-fold lipophilicity difference directly impacts procurement decisions: the DCHA salt dissolves readily in organic coupling solvents, whereas the free acid partitions preferentially into aqueous phases, complicating workup and reducing effective concentration in peptide bond-forming reactions.
